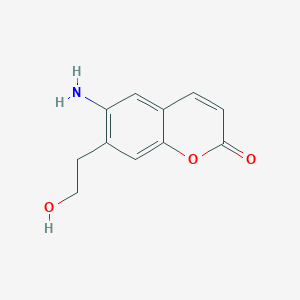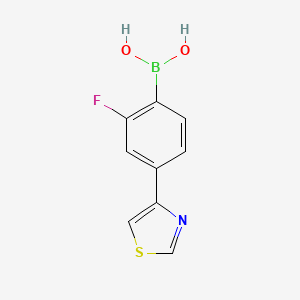
6-amino-7-(2-hydroxyethyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-7-(2-hydroxyethyl)-2H-chromen-2-one is a compound belonging to the class of coumarins, which are known for their diverse biological activities and applications in various fields Coumarins are naturally occurring phenolic substances made of fused benzene and α-pyrone rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-7-(2-hydroxyethyl)-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts to form coumarins. For this specific compound, the reaction conditions typically involve the use of Lewis acids such as aluminum chloride or zinc chloride to facilitate the condensation process .
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
6-amino-7-(2-hydroxyethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the amino group can produce primary amines .
Aplicaciones Científicas De Investigación
6-amino-7-(2-hydroxyethyl)-2H-chromen-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticoagulant activities.
Industry: Utilized in the development of fluorescent probes and dyes due to its strong fluorescence properties.
Mecanismo De Acción
The mechanism of action of 6-amino-7-(2-hydroxyethyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit DNA gyrase, an enzyme crucial for DNA replication in cancer cells. Additionally, its anti-inflammatory effects could be due to the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response .
Comparación Con Compuestos Similares
Similar Compounds
7-hydroxycoumarin: Known for its anticoagulant and anti-inflammatory properties.
4-methylcoumarin: Exhibits antimicrobial and anticancer activities.
8-formyl-7-hydroxycoumarin: Used in the synthesis of various biologically active compounds.
Uniqueness
6-amino-7-(2-hydroxyethyl)-2H-chromen-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its amino and hydroxyl groups allow for diverse chemical modifications, making it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H11NO3 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
6-amino-7-(2-hydroxyethyl)chromen-2-one |
InChI |
InChI=1S/C11H11NO3/c12-9-5-8-1-2-11(14)15-10(8)6-7(9)3-4-13/h1-2,5-6,13H,3-4,12H2 |
Clave InChI |
AVFOYYYCPRCUDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)OC2=CC(=C(C=C21)N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylbenzene](/img/structure/B14089596.png)

![6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14089619.png)
![5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14089634.png)
![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B14089636.png)
![5-butyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14089641.png)
![1-(4-Tert-butylphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089655.png)

![6-Methoxy-1-(3-methoxyphenyl)-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089667.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089671.png)
![8-[(3-bromopropyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14089673.png)

![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089685.png)
